3-[4-(1-aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-1H-2-benzopyran-1-one hydrochloride
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Overview
Description
3-[4-(1-aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-1H-2-benzopyran-1-one hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a benzopyran moiety, and an aminoethyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1-aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-1H-2-benzopyran-1-one hydrochloride typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the aminoethyl group. The benzopyran moiety is then attached through a series of condensation reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[4-(1-aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-1H-2-benzopyran-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
3-[4-(1-aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-1H-2-benzopyran-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(1-aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-1H-2-benzopyran-1-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This can result in various physiological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride: Shares a similar piperidine core but differs in the attached functional groups.
2-(1-Methylpiperidin-4-yl)ethan-1-amine Dihydrochloride: Another piperidine derivative with different substituents.
Uniqueness
3-[4-(1-aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-1H-2-benzopyran-1-one hydrochloride is unique due to its combination of a piperidine ring, benzopyran moiety, and aminoethyl group. This unique structure imparts specific chemical and biological properties, making it valuable for diverse applications .
Properties
IUPAC Name |
3-[4-(1-aminoethyl)piperidine-1-carbonyl]-3,4-dihydroisochromen-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3.ClH/c1-11(18)12-6-8-19(9-7-12)16(20)15-10-13-4-2-3-5-14(13)17(21)22-15;/h2-5,11-12,15H,6-10,18H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZMLNOQCMJXEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C2CC3=CC=CC=C3C(=O)O2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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